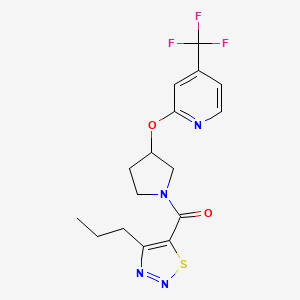
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17F3N4O2S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
A study by Katariya et al. (2021) explored novel heterocyclic compounds combining oxazole, pyrazoline, and pyridine entities, showing significant anticancer activity against a panel of 60 cancer cell lines and promising antibacterial and antifungal effects. The molecular docking studies further supported their potential to overcome microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Hafez and El-Gazzar (2020) synthesized pyridine derivatives with different heterocyclic rings, including oxa/thiadiazol and pyrazole, demonstrating high antitumor activity against liver, colon, and breast cancer cell lines, surpassing the effectiveness of doxorubicin in some cases. This highlights the role of the core molecular structure and attached heterocyclic rings in determining the compounds' antitumor efficacy (Hafez & El-Gazzar, 2020).
Antifungal and Antibacterial Screening
- The synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds by Landage, Thube, and Karale (2019) contributed to the discovery of compounds with potent antibacterial activities. This study underscores the utility of incorporating thiazolyl and pyrazole structures for enhancing antimicrobial efficacy (Landage, Thube, & Karale, 2019).
Molecular Docking and Spectroscopic Characterization
- Research by Sivakumar et al. (2021) on the molecular structure, spectroscopic, and docking studies of a pyrazole derivative showcased its antibacterial and antifungal properties. The comprehensive analysis including DFT and molecular docking studies provided insights into the compound's stability, charge delocalization, and interaction with microbial targets (Sivakumar et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,3,4-thiadiazole derivatives , which are known to disrupt processes related to DNA replication
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that the compound might interfere with the cell cycle, but the exact mechanism remains to be elucidated.
Biochemical Pathways
Given the potential DNA-interacting properties of 1,3,4-thiadiazole derivatives , it’s plausible that the compound could affect pathways related to DNA replication, repair, and transcription.
Result of Action
Given the potential DNA-interacting properties of 1,3,4-thiadiazole derivatives , it’s plausible that the compound could induce cell cycle arrest or apoptosis in cancer cells.
Propiedades
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c1-2-3-12-14(26-22-21-12)15(24)23-7-5-11(9-23)25-13-8-10(4-6-20-13)16(17,18)19/h4,6,8,11H,2-3,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFVPHRPLMCQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(5-chloro-3-methylbenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine](/img/structure/B2889820.png)
![4-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2889821.png)
![5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2889825.png)
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2889826.png)
![2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2889827.png)
![(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B2889828.png)
![4-{[(4-fluorophenyl)methyl]sulfanyl}quinazoline](/img/structure/B2889835.png)
![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2889836.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2889838.png)
![Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2889839.png)
![4-ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2889840.png)


![N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2889843.png)
